molecular formula C19H22N6O4 B12099140 2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct

2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct

Cat. No.: B12099140
M. Wt: 398.4 g/mol
InChI Key: QROKHOUXOSSGOR-FGDMXMHKSA-N
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Description

2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine typically involves the modification of nucleosides. The pyrrolidine ring is introduced through a series of chemical reactions, including nucleophilic substitution and cyclization . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.

Industrial Production Methods

the principles of nucleoside modification and pyrrolidine ring synthesis can be applied in an industrial setting with appropriate scaling of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine involves its incorporation into DNA, where it forms adducts with the DNA strands. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adducts .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyadenosine
  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyguanosine
  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxycytidine

Uniqueness

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine is unique due to its specific structure, which allows it to form stable DNA adducts. This stability makes it particularly useful in studying long-term DNA damage and repair processes. Compared to similar compounds, it may exhibit different reactivity and biological effects due to variations in the nucleoside base .

Biological Activity

2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine (commonly referred to as Py-Py-dI) is a nucleoside derivative that acts as a DNA adduct formed through the reaction of certain carcinogenic compounds, particularly nitroso-containing agents. This compound is of significant interest in cancer research due to its potential mutagenic effects and its role in the development of various cancers, especially those associated with tobacco exposure.

Chemical Structure and Properties

The structure of Py-Py-dI features a pyridine ring attached to a pyrrolidine moiety, linked to the deoxyribose sugar of inosine. This unique configuration enhances its ability to integrate into DNA, potentially disrupting normal base pairing and replication processes.

Property Details
Molecular Formula C19H22N6O4
Molecular Weight 398.42 g/mol
CAS Number 882435-02-1

The biological activity of Py-Py-dI primarily revolves around its incorporation into DNA, leading to several critical outcomes:

  • Mutagenesis : The presence of this adduct can lead to errors during DNA replication, resulting in mutations.
  • Disruption of DNA Repair : Py-Py-dI may interfere with the cellular mechanisms responsible for repairing DNA damage.
  • Carcinogenesis : By causing mutations and disrupting normal cellular processes, Py-Py-dI contributes to the development of cancerous cells.

Formation and Detection

Research has shown that Py-Py-dI is formed in vivo when rats are exposed to nitrosamines, specifically racemic NNN (a tobacco-specific nitrosamine). A study demonstrated that Py-Py-dI was the only quantifiable adduct found in liver and lung tissues after treatment with NNN, indicating its significant role in the metabolism of tobacco carcinogens .

Analytical Techniques

Advanced analytical methods such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have been employed to identify and quantify Py-Py-dI in biological samples. These techniques allow for the sensitive detection of DNA adducts, providing insights into their formation mechanisms and biological implications .

Comparative Analysis with Similar Compounds

The following table compares Py-Py-dI with other structurally related compounds known for their biological activity:

Compound Name Structure Unique Features
5-Methylcytosine5-MethylcytosineInvolved in epigenetic regulation; known for its mutagenic potential.
N-NitrosodimethylamineN-NitrosodimethylaminePotent carcinogen; forms various DNA adducts.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneTobacco-specific nitrosamine; significant role in lung cancer induction.

Implications for Cancer Research

The study of Py-Py-dI is crucial for understanding how environmental factors contribute to genetic mutations and cancer development. Its specific structural features allow it to form stable adducts within DNA, emphasizing its significance as a biomarker for tobacco-related carcinogenesis.

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one

InChI

InChI=1S/C19H22N6O4/c26-9-14-13(27)7-15(29-14)25-10-21-16-17(25)22-19(23-18(16)28)24-6-2-4-12(24)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-27H,2,4,6-7,9H2,(H,22,23,28)/t12?,13-,14+,15+/m0/s1

InChI Key

QROKHOUXOSSGOR-FGDMXMHKSA-N

Isomeric SMILES

C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O)C5=CN=CC=C5

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O)C5=CN=CC=C5

Origin of Product

United States

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